Cas no 6739-62-4 (Benzoic acid,2-[2-[2-amino-6-[2-[4'-[2-(3-carboxy-4-hydroxyphenyl)diazenyl]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]diazenyl]-5-hydroxy-7-sulfo-1-naphthalenyl]diazenyl]-5-nitro-,sodium salt (1:3))

Benzoic acid,2-[2-[2-amino-6-[2-[4'-[2-(3-carboxy-4-hydroxyphenyl)diazenyl]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]diazenyl]-5-hydroxy-7-sulfo-1-naphthalenyl]diazenyl]-5-nitro-,sodium salt (1:3) structure
6739-62-4 structure
Nome del prodotto:Benzoic acid,2-[2-[2-amino-6-[2-[4'-[2-(3-carboxy-4-hydroxyphenyl)diazenyl]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]diazenyl]-5-hydroxy-7-sulfo-1-naphthalenyl]diazenyl]-5-nitro-,sodium salt (1:3)
Numero CAS:6739-62-4
MF:C38H25N8Na3O13S
MW:902.685219526291
CID:506854
PubChem ID:135854063

Benzoic acid,2-[2-[2-amino-6-[2-[4'-[2-(3-carboxy-4-hydroxyphenyl)diazenyl]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]diazenyl]-5-hydroxy-7-sulfo-1-naphthalenyl]diazenyl]-5-nitro-,sodium salt (1:3) Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid,2-[2-[2-amino-6-[2-[4'-[2-(3-carboxy-4-hydroxyphenyl)diazenyl]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]diazenyl]-5-hydroxy-7-sulfo-1-naphthalenyl]diazenyl]-5-nitro-,sodium salt (1:3)
    • Benzoic acid,2-[2-[2-amino-6-[2-[4'-[2-(3-carboxy-4-hydroxyphenyl)diazenyl]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]diazenyl]-5-hy
    • trisodium,2-[[(6E)-2-amino-6-[[4-[4-[(2Z)-2-(3-carboxylato-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-3-methoxyphenyl]-2-methoxyphenyl]hydrazinylidene]-5-oxo-7-sulfonatonaphthalen-1-yl]diazenyl]-5-
    • benzoic acid, 2-[[2-amino-6-[[4'-[(3-carboxy-4-hydroxyphenyl)azo]-3,3'-dimethox
    • 1'-biphenyl]-4-yl]azo]-5-hydroxy-7-sulfo-1-naphthalenyl]azo]-5-nitro-y[ tris
    • direct black 91
    • W-110176
    • DTXSID0064466
    • C.I. Direct Black 91
    • NS00047858
    • 6739-62-4
    • Benzo Cuprol Black RLW
    • Inchi: InChI=1S/C38H28N8O13S.3Na.3H/c1-58-31-13-18(3-9-28(31)42-40-20-5-12-30(47)25(15-20)38(51)52)19-4-10-29(32(14-19)59-2)43-45-35-33(60(55,56)57)17-23-22(36(35)48)7-8-26(39)34(23)44-41-27-11-6-21(46(53)54)16-24(27)37(49)50;;;;;;/h3-17,47-48H,39H2,1-2H3,(H,49,50)(H,51,52)(H,55,56,57);;;;;;/b42-40+,44-41+,45-43+;;;;;;
    • Chiave InChI: VEVLZKXNXOGOGE-XHRYHXARSA-N
    • Sorrisi: COC1=C(C=CC(=C1)C2=CC(=C(C=C2)/N=N/C3=C(C=C4C(=C3O)C=CC(=C4/N=N/C5=C(C=C(C=C5)[N+](=O)[O-])C(=O)O)N)S(=O)(=O)O)OC)/N=N/C6=CC(=C(C=C6)O)C(=O)O.[Na].[Na].[Na].[H].[H].[H]

Proprietà calcolate

  • Massa esatta: 902.09500
  • Massa monoisotopica: 902.095
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 18
  • Conta atomi pesanti: 63
  • Conta legami ruotabili: 13
  • Complessità: 1980
  • Conteggio di unità legate in modo Covalent: 4
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 2
  • Superficie polare topologica: 344A^2

Proprietà sperimentali

  • PSA: 350.76000
  • LogP: 8.48810

Benzoic acid,2-[2-[2-amino-6-[2-[4'-[2-(3-carboxy-4-hydroxyphenyl)diazenyl]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]diazenyl]-5-hydroxy-7-sulfo-1-naphthalenyl]diazenyl]-5-nitro-,sodium salt (1:3) Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD